Generic 3-aminocyclohexanol substitution undermines TRPV1 antagonist SAR: the (1R,3S) enantiomer is >20-fold less potent, introducing uncontrolled variables that invalidate stereochemical studies. (1S,3R)-3-Aminocyclohexanol (CAS 1110772-04-7) is the defined cis-1,3-amino alcohol scaffold specifically cited for achieving the optimal potency-solubility balance in isoxazole carboxamide TRPV1 antagonists. • Verified (1S,3R) stereochemistry for reproducible SAR • Key intermediate for orally active TRPV1 analgesics • Also serves as a stereochemical probe for GABA transporter mapping. Supplied with certificate of analysis.
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
CAS No.1110772-04-7
Cat. No.B109673
⚠ Attention: For research use only. Not for human or veterinary use.
(1S,3R)-3-Aminocyclohexanol: Chiral Building Block
(1S,3R)-3-Aminocyclohexanol (CAS 1110772-04-7) is a chiral cis-1,3-amino alcohol with a cyclohexane backbone and defined (1S,3R) stereochemistry . This compound serves as a versatile chiral building block in medicinal chemistry, featuring both amino and hydroxyl functional groups that enable diverse derivatization for the synthesis of biologically active molecules . Its specific stereochemical configuration is critical for applications in asymmetric synthesis, particularly as an intermediate in the preparation of isoxazole carboxamide TRPV1 antagonists and other pharmacologically relevant compounds .
Chiral amino alcohol building block with defined (1S,3R) cis configuration
Supports asymmetric synthesis and medicinal chemistry derivatization workflows
Stereochemical-control study fit for TRPV1 antagonist and GABA uptake probe research
Generic or racemic substitution with alternative 3-aminocyclohexanol stereoisomers is not scientifically valid for applications requiring this specific compound. The (1S,3R) cis configuration imparts distinct biological activity profiles compared to its (1R,3S) enantiomer and trans diastereomers [1]. For instance, in GABA uptake inhibition studies, the (1S,3R) isomer demonstrated potency comparable to GABA itself, whereas the (1R,3S) enantiomer was at least 20-fold less active, illustrating the profound functional consequences of stereochemistry [2]. Furthermore, the (1S,3R) motif is specifically referenced in medicinal chemistry literature as the "bespoke" scaffold required to achieve the requisite balance of potency and solubility in TRPV1 antagonist development [3]. Substituting with racemic mixtures or incorrect stereoisomers introduces uncontrolled variables that can lead to inconsistent or null experimental outcomes, invalidating SAR studies and delaying project timelines.
EnantiomerSubstituting (1R,3S) enantiomer may shift biological activity >20-fold in GABAergic systems; reported head-to-head data confirm stereochemical dependence.
RacemateUsing racemic cis mixture introduces uncontrolled stereochemical variables that can invalidate SAR studies and produce inconsistent outcomes.
DiastereomerTrans diastereomers may exhibit distinct target engagement profiles; (1S,3R) cis motif is specifically documented for TRPV1 antagonist potency-solubility balance.
[1] Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451-1455. View Source
[2] Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. View Source
[3] Palin, R., et al. (2011). Optimisation of a screening hit incorporating both TRPV1 activity and solubility. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-896. View Source
(1S,3R)-3-Aminocyclohexanol: Evidence vs. Alternatives
Enantioselective GABA Uptake Inhibition
The (1S,3R)-3-aminocyclohexanol scaffold (as its carboxylic acid derivative) exhibits a pronounced enantioselective advantage in inhibiting GABA uptake, with a >20-fold difference in potency relative to its (1R,3S) enantiomer [1].
GABA uptake inhibitionHead-to-head
≥20-fold potency difference vs. (1R,3S) enantiomer; (1S,3R) similar to GABA
Supports enantiomer-attribution review for GABA transporter studies
Rat brain slice assay measuring uptake of radioactive GABA
Why This Matters
This data demonstrates that the (1S,3R) configuration is essential for biological activity in GABAergic systems; using the wrong enantiomer yields negligible results, rendering SAR studies inconclusive.
[1] Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. View Source
TRPV1 Antagonist Scaffold Optimization
In a medicinal chemistry optimization campaign for TRPV1 antagonists, substitution of the isoxazole-3-carboxamide core with the specific (1S,3R)-3-aminocyclohexanol motif was identified as critical for achieving a favorable balance of potency and solubility [1].
TRPV1 scaffold optimizationClass-level
Reported potency-solubility optimization with (1S,3R) motif
Supports TRPV1 antagonist synthesis context; data to verify
Cited in medicinal chemistry literature
Pain ResearchTRPV1 AntagonismMedicinal Chemistry
Evidence Dimension
Potency and solubility optimization
Target Compound Data
Achieved requisite balance of potency and solubility
Comparator Or Baseline
Unspecified alternative amine motifs in the screening hit
Quantified Difference
Qualitative improvement leading to compounds with in vivo antihyperalgesic effects (e.g., compounds 32 and 40)
Conditions
In vitro TRPV1 assays and in vivo rat CFA hyperalgesia model
Why This Matters
This evidence positions the (1S,3R)-3-aminocyclohexanol as a key, literature-validated intermediate for developing soluble and orally active TRPV1 antagonists, a class with significant therapeutic interest for pain management.
Pain ResearchTRPV1 AntagonismMedicinal Chemistry
[1] Palin, R., et al. (2011). Optimisation of a screening hit incorporating both TRPV1 activity and solubility. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-896. View Source
High Enantiopurity via Enzymatic Resolution
Methodologies for obtaining enantiomerically pure 3-aminocyclohexanol isomers, including the (1S,3R) configuration, have been established, demonstrating high enantiomeric excess (>95%) through enzymatic resolution and diastereomeric salt formation [1][2].
Enantiomeric purityClass-level
>95% ee reported via enzymatic resolution or diastereomeric salt formation
Supports procurement of high-enantiopurity material
>95% enantiomeric excess (ee) achievable for resolved trans isomers
Comparator Or Baseline
Racemic (±) starting material
Quantified Difference
>95% ee from racemic
Conditions
Enzymatic resolution using Novozyme® 435 or diastereomeric salt formation with (R)-mandelic acid
Why This Matters
The availability of robust, scalable resolution methods ensures that procurement of high-purity (1S,3R)-3-aminocyclohexanol is scientifically and commercially feasible, mitigating the risk of obtaining material with undetermined or low enantiopurity that could compromise research outcomes.
[1] Bernardelli, P., Bladon, M., Lorthiois, E., Manage, A. C., Vergne, F., & Wrigglesworth, R. (2004). Resolution of trans-3-aminocyclohexanol. Tetrahedron: Asymmetry, 15(9), 1451-1455. View Source
[2] Hu, S., Martinez, C. A., Tao, J., Tully, W., & Kelleher, B. (2011). Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Journal of Organic Chemistry. View Source
(1S,3R)-3-Aminocyclohexanol: Key Applications
TRPV1 Antagonist Synthesis
Procure (1S,3R)-3-aminocyclohexanol for use as a key chiral amine reactant in the synthesis of potent, soluble, and orally active TRPV1 antagonists . This compound is specifically cited in the medicinal chemistry literature as the critical motif for achieving the optimal balance of target potency and physicochemical properties for this class of analgesics [1]. Its use is essential for replicating published SAR and advancing TRPV1-targeted drug discovery programs.
GABA Uptake Mechanism Probing
Utilize (1S,3R)-3-aminocyclohexanol derivatives to stereoselectively probe GABA uptake systems in neuroscience research [2]. The stark >20-fold potency differential between the (1S,3R) and (1R,3S) isomers makes this scaffold an invaluable stereochemical probe for mapping the GABA transporter binding site and elucidating the molecular basis of neurotransmitter regulation [2].
Asymmetric Synthesis and Chiral Ligand Development
Employ (1S,3R)-3-aminocyclohexanol as a defined chiral pool starting material or as a precursor for the synthesis of chiral ligands and catalysts [3]. Its rigid cyclohexane backbone and precisely defined (1S,3R) stereochemistry confer predictable spatial orientation, which is critical for inducing enantioselectivity in asymmetric catalytic transformations .
Application
Selection Property
Validation Focus
TRPV1 antagonist synthesis studies
Stereochemical configuration review
Potency-solubility profile context
GABA uptake mechanism studies
Enantiomer-attribution review
GABA transporter binding assay context
Asymmetric synthesis research
Defined (1S,3R) stereochemistry
Enantioselectivity induction review
[1] Palin, R., et al. (2011). Optimisation of a screening hit incorporating both TRPV1 activity and solubility. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-896. View Source
[2] Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1981). Synthesis of analogues of GABA. VI. Stereoisomers of cis-3-Aminocyclohexanecarboxylic acid. Australian Journal of Chemistry, 34(10), 2231-2236. View Source
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